molecular formula C24H21F2NO3 B15285773 (2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide

Cat. No.: B15285773
M. Wt: 409.4 g/mol
InChI Key: IBDXWUJVRNPFPE-UHFFFAOYSA-N
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Description

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide is a complex organic compound that features a tetrahydropyran ring, fluorophenyl groups, and a hydroxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the tetrahydropyran ring through cyclization reactions.
  • Introduction of the fluorophenyl groups via electrophilic aromatic substitution.
  • Attachment of the hydroxyphenyl group through nucleophilic substitution or coupling reactions.
  • Final carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

Due to its structural features, it may exhibit biological activities such as enzyme inhibition or receptor binding.

Medicine

Industry

May be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorophenyl and hydroxyphenyl groups could play crucial roles in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,6S)-N,6-Bis(4-chlorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide
  • (2R,3R,6S)-N,6-Bis(4-methylphenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide

Uniqueness

The presence of fluorine atoms in the fluorophenyl groups can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)

InChI Key

IBDXWUJVRNPFPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F

Origin of Product

United States

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